
1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone is an organic compound that belongs to the class of ketones It features a phenyl group, a benzoyl group, and a chlorophenyl group attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a phenyl-substituted butanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone involves its interaction with specific molecular targets and pathways. For example, if the compound exhibits biological activity, it may interact with enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism would depend on the specific application and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-benzoyl-1-butanone: Lacks the chlorophenyl group.
1-Phenyl-3-(4-chlorophenyl)-1-butanone: Lacks the benzoyl group.
2-Benzoyl-3-(4-chlorophenyl)-1-butanone: Lacks the phenyl group.
Uniqueness
1-Phenyl-2-benzoyl-3-(4-chlorophenyl)-1-butanone is unique due to the presence of all three functional groups (phenyl, benzoyl, and chlorophenyl) on the butanone backbone. This combination of functional groups may impart distinct chemical and biological properties, making it a compound of interest for various applications.
Eigenschaften
Molekularformel |
C23H19ClO2 |
|---|---|
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
2-[1-(4-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C23H19ClO2/c1-16(17-12-14-20(24)15-13-17)21(22(25)18-8-4-2-5-9-18)23(26)19-10-6-3-7-11-19/h2-16,21H,1H3 |
InChI-Schlüssel |
KSAKQKGFISOUNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Cl)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-](/img/structure/B12532713.png)
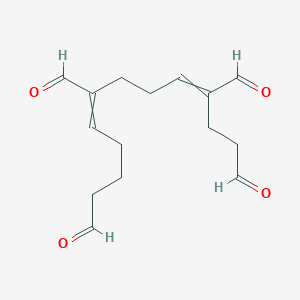

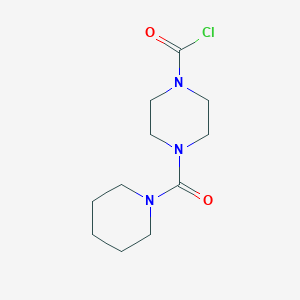
![9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12532733.png)
![9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline](/img/structure/B12532738.png)
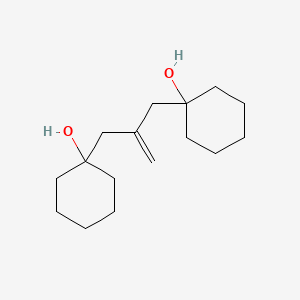
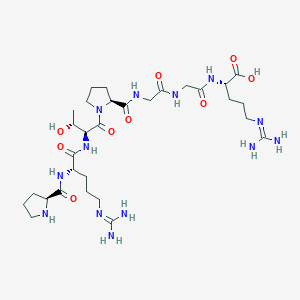
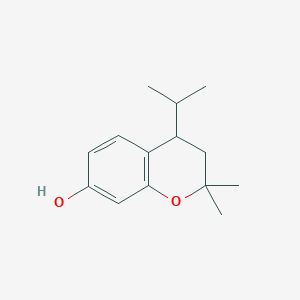
![1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12532759.png)
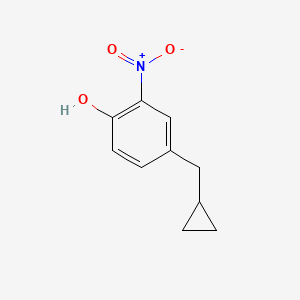
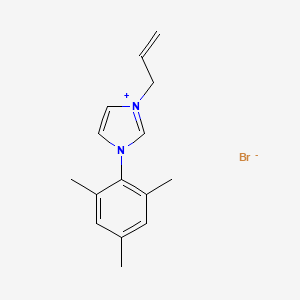
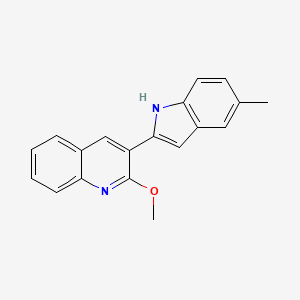
![6-Iodo-2-[(pentan-2-yl)oxy]-3-propyl-4H-1-benzopyran-4-one](/img/structure/B12532774.png)
